Predicted Lipophilicity (logP) Differentiates Methyl Ester from Carboxylic Acid Analog
The methyl ester moiety in methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate significantly enhances its predicted lipophilicity relative to its free carboxylic acid analog, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 83747-30-2) [1]. This property is critical for passive membrane permeability and influences compound distribution in biological systems.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.46 ± 0.47 (predicted) [2] |
| Comparator Or Baseline | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: 0.85 (predicted) [3] |
| Quantified Difference | Target compound is approximately 0.61 logP units more lipophilic. |
| Conditions | In silico prediction using standard algorithms (ALogP, etc.) |
Why This Matters
Higher lipophilicity generally correlates with increased membrane permeability and potential for blood-brain barrier penetration, a key differentiator for CNS-targeted programs.
- [1] ChemSrc. (2024). methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | CAS 22011-01-4. Retrieved from https://m.chemsrc.com/en/cas/22011-01-4_1055165.html View Source
- [2] PMC Table 1. (n.d.). Log P: 1.46 ± 0.47. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
- [3] ChemSrc. (2024). 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID | CAS 83747-30-2. Retrieved from https://m.chemsrc.com/en/cas/83747-30-2_1396471.html View Source
